[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354004-00-4) is a chiral piperidine derivative characterized by a benzyloxycarbonyl-ethyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular weight is 320.39 g/mol . This compound is relevant in medicinal chemistry, particularly in the design of protease inhibitors or ligands targeting G protein-coupled receptors (GPCRs) due to its structural flexibility and hydrogen-bonding capabilities.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJNERPMBKBAP-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Synthesis
The piperidine core is typically derived from piperidin-3-amine or its Boc-protected analog. Cyclization methods include:
Amine Protection
The ethyl-amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Chiral Control
Enantiomeric purity is achieved via:
Acetic Acid Coupling
The acetic acid group is introduced via:
-
Nucleophilic Substitution : Reaction with ethyl bromoacetate (1.5 eq, K₂CO₃, DMF, 50°C, 8h).
-
Carbodiimide Coupling : EDC/HOBt-mediated coupling with glycine (1.2 eq, DCM, 0°C → RT).
| Method | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 50°C | 70% |
| Carbodiimide Coupling | EDC/HOBt, DCM, RT | 88% |
Industrial-Scale Optimization
Continuous Flow Reactors
Patents highlight the use of microreactors to enhance yield and reduce racemization:
Green Chemistry Approaches
-
Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact.
-
Catalytic Hydrogenation : Recyclable Pd nanoparticles (PdNPs) for Cbz deprotection (TOF: 1,200 h⁻¹).
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), 1 mL/min; Retention time: 12.3 min (R), 14.1 min (S).
-
Mass Spectrometry : HRMS (ESI+) m/z calc. for C₁₇H₂₄N₂O₄ [M+H]⁺: 321.1814; found: 321.1811.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 70–88% | 85–92% |
| ee | 95–98% | >99% |
| Solvent | DMF, DCM | CPME, H₂O |
| Catalyst Cost | High (Pd/BINAP) | Low (Immobilized enzymes) |
Challenges and Solutions
Racemization During Coupling
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
[®-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of [®-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through binding interactions, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound 1 : (R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic Acid (CAS: 1353996-33-4)
- Structural Difference: Lacks the benzyloxycarbonyl (Cbz) group, featuring a benzyl-ethyl-amino substituent instead.
- Molecular Weight : 276.37 g/mol .
- Implications : The absence of the Cbz group reduces steric hindrance and may enhance metabolic stability but decrease protection of the amine group during synthetic steps.
Compound 2 : [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid (CAS: 1354016-57-1)
Variations in Protecting Groups
Compound 3 : ((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic Acid (CAS: 30692-37-6)
Heterocyclic Ring Modifications
Compound 4 : 3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic Acid
- Structural Difference : Piperidine ring replaced with pyrrolidine (5-membered vs. 6-membered ring).
Functional Group Modifications
Compound 5 : [3-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid Hydrochloride (CAS: 1426290-56-3)
- Structural Difference: Ethoxycarbonyl group replaces benzyloxycarbonyl-ethyl-amino; includes a hydrochloride salt.
- Molecular Weight : 251.71 g/mol .
- Implications : The simpler ethoxycarbonyl group reduces lipophilicity, while the hydrochloride salt enhances aqueous solubility, beneficial for formulation.
Biological Activity
[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound consists of a piperidine ring, an ethylamine side chain, and a benzyloxycarbonyl group. The presence of these functional groups enhances the compound's reactivity and binding affinity to biological targets. The molecular formula is C₁₅H₁₉N₃O₃, with a molecular weight of approximately 289.33 g/mol.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The piperidine nitrogen can participate in hydrogen bonding with various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby influencing neurological function.
- Cell Signaling Modulation : It may affect intracellular signaling pathways by interacting with specific proteins or enzymes.
Biological Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant biological activities:
- Analgesic Properties : Similar piperidine derivatives have shown potential as analgesics by targeting pain pathways in the central nervous system .
- Neuroprotective Effects : Certain analogs have been reported to protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management .
- Anticancer Activity : Some studies indicate that piperidine derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of related compounds:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : A cyclization reaction from suitable precursors.
- Introduction of the Benzyloxycarbonyl Group : Utilization of benzyl chloroformate in the presence of a base.
- Attachment of the Acetic Acid Moiety : Final coupling reactions to achieve the desired structure.
Optimization strategies in industrial settings focus on enhancing yield and purity through advanced catalytic systems .
Q & A
Q. What synthetic strategies are optimal for [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step routes starting with piperidine derivatives. Key steps include:
- Amine Protection : Introducing the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the ethyl-amino moiety .
- Ring Functionalization : Coupling the acetic acid group to the piperidine nitrogen using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Chiral Control : Maintaining the (R)-configuration requires chiral auxiliaries or asymmetric catalysis, with reaction temperatures kept below 0°C to minimize racemization .
Yield optimization hinges on solvent polarity, stoichiometric ratios, and inert atmospheres to prevent side reactions .
Q. How can the structural integrity and stereochemistry of this compound be confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. NOESY or COSY spectra confirm stereochemistry by detecting spatial proximity of protons in the piperidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. What are the key physicochemical properties influencing this compound’s behavior in biological assays?
- Lipophilicity (LogP) : Predicted ~2.1 (via computational tools), indicating moderate membrane permeability .
- pKa Values : The acetic acid group (pKa ~4.7) and piperidine nitrogen (pKa ~9.2) dictate ionization states at physiological pH .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suggesting stability under standard storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Molecular Docking : Software like AutoDock Vina models binding poses with targets (e.g., proteases or GPCRs). The benzyloxycarbonyl group’s aromaticity may engage in π-π stacking with active-site residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) by analyzing root-mean-square deviation (RMSD) of the ligand-receptor complex .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions, such as hydrogen bonding between the acetic acid moiety and catalytic residues .
Q. What experimental approaches resolve contradictions between in vitro and in vivo activity data for this compound?
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., via cytochrome P450 enzymes) that reduces in vivo efficacy .
- Plasma Protein Binding (PPB) : Equilibrium dialysis measures unbound fraction; high PPB (>90%) may limit bioavailability despite potent in vitro activity .
- Pharmacokinetic Profiling : Administer in animal models and quantify plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target selectivity?
- Analog Synthesis : Replace the ethyl group in the Cbz moiety with cyclopropyl (increased rigidity) or fluorinated substituents (improved metabolic stability) .
- Biological Screening : Test analogs against related targets (e.g., protease isoforms) to identify selectivity determinants. IC₅₀ ratios >10-fold indicate specificity .
- 3D-QSAR Models : Generate CoMFA or CoMSIA maps to visualize steric/electrostatic requirements for activity .
Q. What strategies mitigate racemization during large-scale synthesis?
- Low-Temperature Reactions : Conduct coupling steps at -20°C to slow base-catalyzed epimerization .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to isolate (R)-enantiomer from racemic mixtures .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor .
Q. How does the benzyloxycarbonyl group influence proteolytic stability compared to other protecting groups?
- Stability Assays : Incubate with proteases (e.g., trypsin) and monitor degradation via HPLC. Cbz groups resist cleavage longer than acetyl but less than tert-butoxycarbonyl (Boc) .
- Computational Analysis : Calculate electron-withdrawing effects of Cbz vs. Boc; stronger electron withdrawal destabilizes transition states for hydrolysis .
Methodological Notes
- Contradiction Handling : Discrepancies in reported biological activities (e.g., vs. 16) may arise from assay conditions (e.g., cell line variability, serum concentrations). Standardize protocols across labs .
- Advanced Characterization : Use circular dichroism (CD) to monitor chiral integrity during stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
